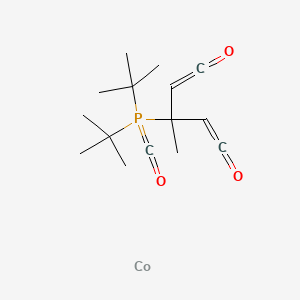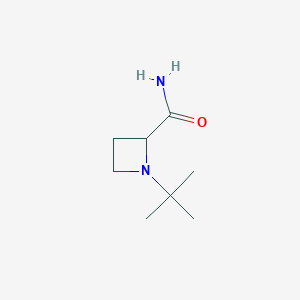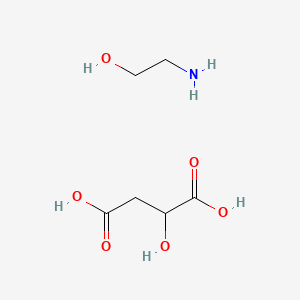![molecular formula C18H18N2O3 B14696788 N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide CAS No. 29325-50-6](/img/structure/B14696788.png)
N-(2'-Acetamido[1,1'-biphenyl]-2-yl)-N-acetylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetamido group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide typically involves the acylation of biphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetamido group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mécanisme D'action
The mechanism of action of N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
N-(Biphenyl-4’-yl)methyl ®-2-acetamido-3-methoxypropionamide: Known for its anticonvulsant properties.
N-(2-Acetamido)Iminodiacetic Acid: Used in medical imaging and as a chelating agent.
Uniqueness: N-(2’-Acetamido[1,1’-biphenyl]-2-yl)-N-acetylacetamide stands out due to its unique biphenyl structure, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
29325-50-6 |
|---|---|
Formule moléculaire |
C18H18N2O3 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
N-[2-[2-(diacetylamino)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20(13(2)22)14(3)23/h4-11H,1-3H3,(H,19,21) |
Clé InChI |
SEBCSVYWXZKVHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2N(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)





![1,3-Dioxo-2-benzofuran-5-carboxylic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14696780.png)
